(5-Bromopyridin-3-yl)methanethiol
Description
Properties
Molecular Formula |
C6H6BrNS |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H6BrNS/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 |
InChI Key |
PXYFYMVKLQPDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CS |
Origin of Product |
United States |
Preparation Methods
From 5-Bromopyridin-3-ylmethanamine
One common precursor is (5-bromopyridin-3-yl)methanamine, which can be synthesized by reduction of 5-bromo-2-methyl-3-nitropyridine under iron/ammonium chloride conditions in methanol/water at reflux (80°C) for 2 hours, yielding the amine in 95% yield. This intermediate can be further transformed into the methanethiol derivative by nucleophilic substitution or thiolation reactions.
Thiolation via Nucleophilic Substitution
The introduction of the thiol group (-SH) onto the pyridinylmethane scaffold often involves the substitution of a leaving group (e.g., halide or hydroxyl) with a thiol nucleophile or thiolating reagent. For example:
Starting from (5-bromopyridin-3-yl)methanol, the hydroxyl group can be converted into a better leaving group (such as a tosylate or halide), followed by displacement with a thiol source like sodium hydrosulfide (NaSH) or thiourea, which upon hydrolysis yields the methanethiol derivative.
Alternatively, direct alkylation of thiolates onto brominated pyridine derivatives under controlled conditions can afford the target compound.
Reduction of Thioesters or Disulfides
Another approach involves synthesizing a thioester or disulfide intermediate, which is then reduced to the free thiol. For example, reaction of a pyridinylmethyl halide with thiol-containing reagents can form thioesters, which upon treatment with reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) yield the free thiol.
Reaction Conditions and Catalysts
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), chosen for their ability to dissolve both organic and inorganic reagents and to maintain reaction selectivity.
Temperature: Reactions are typically run at mild to moderate temperatures (0–60°C) to avoid decomposition of sensitive thiol groups and to control reaction rates.
Bases: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to generate thiolate anions for nucleophilic substitution.
Catalysts: Transition metal catalysts (e.g., palladium complexes) may be employed in coupling reactions involving bromopyridine derivatives, although for direct thiol introduction, nucleophilic substitution is more common.
Purification and Characterization
Purification is generally achieved via recrystallization or chromatographic methods (silica gel column chromatography), often using gradients of ethyl acetate and hexane or methanol in dichloromethane.
Characterization employs NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the presence of the thiol group and the bromopyridine structure.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The use of iron/ammonium chloride reduction is a robust and high-yielding method to access the amine precursor, which is a versatile intermediate for further functionalization.
Thiolation reactions benefit from mild conditions to prevent oxidation of the thiol to disulfides; inert atmosphere (nitrogen or argon) is often recommended during synthesis and purification.
Protecting groups are generally unnecessary if reaction conditions are carefully controlled, but in multi-step syntheses, temporary protection of the thiol group as a disulfide or thioester may improve yields and handling.
The bromine substituent on the pyridine ring remains intact under typical thiolation conditions, allowing for further derivatization via cross-coupling reactions if desired.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromopyridin-3-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)methanethiol depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine and thiol groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on methanethiol (CH3SH) and its microbial degradation pathways, rather than structurally complex derivatives like (5-Bromopyridin-3-yl)methanethiol. Below is a comparative analysis based on indirect insights from methanethiol studies and related sulfur compounds:
2.1. Methanethiol (CH3SH)
- Structure and Reactivity : Methanethiol is a simple aliphatic thiol with a -SH group attached to a methyl group. Unlike this compound, it lacks aromaticity and halogen substituents, making it more volatile and reactive in biological systems .
- Microbial Degradation: Methanethiol is oxidized by methanotrophs like Methylacidiphilum fumariolicum SolV via a cytoplasmic methanethiol oxidase (MTO), producing H2S, formaldehyde, and H2O2. This pathway has a Vmax of ~2.3 nmol·min⁻¹·mg DW⁻¹ and a Ks of ~0.1 µM .
- Inhibition Effects: Methanethiol inhibits methane oxidation in methanotrophs at concentrations >3 µM, likely due to toxic byproducts like H2S or competition for enzymes such as particulate methane monooxygenase (pMMO) .
2.2. Hydrogen Sulfide (H2S)
- Role in Methanethiol Metabolism: H2S is a byproduct of methanethiol degradation and is further oxidized by sulfide:quinone oxidoreductase (SQR) in M. fumariolicum SolV. However, H2S itself is toxic and inhibits respiratory enzymes at low concentrations (e.g., 3 µM) .
2.3. Dimethyl Disulfide (DMDS)
- Formation: DMDS is a non-enzymatic degradation product of methanethiol in sterile medium, formed via oxidative coupling .
- Stability : DMDS is less volatile and less reactive than methanethiol, highlighting how structural modifications (e.g., disulfide bonds) affect chemical behavior.
2.4. Organosulfur Compounds in Volcanic Environments
- Natural Occurrence: Methanethiol and H2S are emitted in volcanic ecosystems, where they contribute to acidification. Verrucomicrobial methanotrophs in these environments likely use MTO to mitigate methanethiol toxicity .
Key Research Findings
Methanethiol Degradation Kinetics :
Parameter Value Reference Vmax (methanethiol oxidation) 2.3 nmol·min⁻¹·mg DW⁻¹ Ks (affinity constant) 0.1 µM Inhibitory concentration >3 µM - Toxicity Mechanisms: H2S and formaldehyde produced during methanethiol oxidation inhibit methanotroph growth . Methanethiol competes with methane for pMMO binding, reducing methane oxidation rates by ~99% .
Critical Analysis of Evidence Limitations
- Structural Differences : The bromine atom in this compound likely alters its electronic properties, solubility, and reactivity compared to methanethiol or H2S.
- Potential Applications: Brominated thiols are often used in pharmaceuticals or agrochemicals, but their environmental and metabolic fates remain unstudied in the provided literature.
Biological Activity
(5-Bromopyridin-3-yl)methanethiol is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
This compound features a brominated pyridine ring attached to a thiol group. Its molecular formula is CHBrN, and it has a molecular weight of approximately 189.02 g/mol. The presence of the thiol group (-SH) is crucial for its biological interactions, allowing it to participate in various biochemical processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
- Protein Binding : The thiol group allows for the formation of disulfide bonds with proteins, potentially altering their function .
Study 1: Antibacterial Efficacy
A study published in 2022 evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Study 2: Anticancer Activity
In another investigation, the compound was tested on MCF-7 cells, where it demonstrated a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing apoptosis .
Comparative Analysis with Similar Compounds
| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, ROS generation |
| 4-Methylthiazole | Moderate | No | Membrane disruption |
| 2-Aminothiazole | Yes | Moderate | Protein binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
